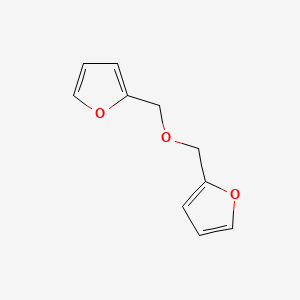

Difurfuryl ether

Description

Properties

IUPAC Name |

2-(furan-2-ylmethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQMNLGBLPBBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063464 | |

| Record name | Furan, 2,2'-[oxybis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Coffee-like, nutty aroma | |

| Record name | Difurfuryl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1513/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

101.00 °C. @ 2.00 mm Hg | |

| Record name | Di-alpha-furfuryl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Difurfuryl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1513/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.506-1.512 | |

| Record name | Difurfuryl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1513/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4437-22-3 | |

| Record name | Difurfuryl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difurfuryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difurfuryl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,2'-[oxybis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,2'-[oxybis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Difurfuryl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFURFURYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55L57OC81G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Di-alpha-furfuryl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what are the chemical properties of Difurfuryl ether

For Researchers, Scientists, and Drug Development Professionals

Difurfuryl ether, a furan (B31954) derivative with the chemical formula C₁₀H₁₀O₃, is a colorless to pale yellow liquid recognized for its characteristic coffee-like, nutty aroma. Beyond its application as a flavoring agent in the food industry, it serves as a valuable building block in organic synthesis and holds potential in various research and development sectors. This technical guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile, to support its application in research and drug development.

Core Chemical and Physical Properties

This compound is characterized by the presence of two furan rings linked by an ether functional group. This structure dictates its physical and chemical behaviors.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| CAS Number | 4437-22-3 | |

| Appearance | Colorless to yellow liquid | |

| Odor | Coffee-like, nutty | |

| Boiling Point | 229 °C | |

| 101 °C at 2 mmHg | ||

| Density | 1.150 g/cm³ at 25 °C | |

| Refractive Index | 1.5088 (estimate) | |

| Flash Point | 105 °C (221 °F) | |

| Solubility | Insoluble in water; Soluble in ethanol |

Synthesis of this compound

The primary method for the synthesis of this compound is through the acid-catalyzed dehydration of furfuryl alcohol. Several catalytic systems have been explored to optimize this reaction, including the use of polyoxometalates.

Experimental Protocol: Synthesis via Acid-Catalyzed Dehydration of Furfuryl Alcohol

This protocol is based on the principles of acid-catalyzed etherification.

Materials:

-

Furfuryl alcohol

-

Anhydrous toluene (B28343) (or another suitable solvent)

-

Acid catalyst (e.g., trifluoroacetic acid or a solid acid catalyst like polyoxometalate)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve furfuryl alcohol in anhydrous toluene.

-

Add the acid catalyst to the solution. The molar ratio of catalyst to furfuryl alcohol should be optimized based on the chosen catalyst.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily influenced by the ether linkage and the furan rings. Ethers are generally stable compounds, but the furan rings introduce sites for electrophilic substitution and are susceptible to oxidation and reduction.

Acid-Catalyzed Cleavage

In the presence of strong acids, particularly hydrohalic acids like HBr or HI, ethers can undergo cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For this compound, this would likely result in the formation of furfuryl alcohol and a furfuryl halide.

Caption: Mechanism of acid-catalyzed cleavage of this compound.

Oxidation and Reduction

While specific studies on the oxidation and reduction of this compound are not extensively documented, the reactivity can be inferred from the behavior of furan and other ethers. The furan rings are susceptible to oxidation, which can lead to ring-opening products. Strong oxidizing agents could potentially cleave the ether linkage as well.

Reduction of the furan rings to tetrahydrofuran (B95107) rings is a plausible reaction under catalytic hydrogenation conditions. The ether linkage is generally stable to many reducing agents.

Thermal Stability

Furan-containing compounds can exhibit limited thermal stability. At elevated temperatures, this compound may be prone to decomposition, potentially leading to polymerization or fragmentation of the furan rings.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the furan ring protons and the methylene (B1212753) protons of the ether linkage.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the furan ring carbons and the methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C-H stretching and bending vibrations of the furan rings.

-

C-O-C stretching of the ether linkage.

-

C=C stretching of the furan rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation pathways for ethers include cleavage of the C-O bond and alpha-cleavage.

Conclusion

This compound is a versatile chemical with established applications and significant potential for further research and development. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in various scientific disciplines. This guide provides a foundational overview to aid researchers and professionals in their work with this compound.

An In-depth Technical Guide to the Synthesis of Difurfuryl Ether from Furfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of difurfuryl ether (DFE) from furfuryl alcohol, a reaction of significant interest due to DFE's applications as a flavoring agent and a potential biofuel additive. This document details the prevalent catalytic methods, experimental protocols, and underlying reaction mechanisms to support research and development in this area.

Introduction

This compound (DFE), a furan (B31954) derivative, is a valuable chemical intermediate and additive. Its synthesis from furfuryl alcohol, a bio-based compound derived from lignocellulosic biomass, represents a key reaction in the valorization of renewable resources. The primary route for this transformation is the acid-catalyzed dehydration of furfuryl alcohol. This guide will explore various catalytic systems employed for this etherification reaction, with a focus on providing actionable experimental details and comparative data.

Catalytic Systems and Methodologies

The synthesis of this compound from furfuryl alcohol is predominantly achieved through acid-catalyzed intermolecular dehydration. Several types of catalysts have been investigated, ranging from homogeneous to heterogeneous systems. This section details the most promising catalytic approaches.

Polyoxometalate Catalysis

Polyoxometalates (POMs) have emerged as highly effective catalysts for the selective dehydration of furfuryl alcohol to this compound. Notably, the Keggin-type polyoxometalate {[(CH₃CH₂CH₂CH₂)₄N]₂[SMo₁₂O₄₀]} has demonstrated significant efficacy.

Materials:

-

Furfuryl alcohol (FA)

-

{[(CH₃CH₂CH₂CH₂)₄N]₂[SMo₁₂O₄₀]} (catalyst)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Silica (B1680970) gel (for column chromatography)

Procedure:

-

To a solution of furfuryl alcohol (10 mmol, 0.98 g) in toluene (10 mL), add the polyoxometalate catalyst (0.01 equivalents, 0.1 mmol).

-

Heat the reaction mixture to 100°C and stir for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate).

-

Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product. An isolated yield of 30.86% has been reported for this method.[1]

Solid Acid Catalysis: Zeolites (ZSM-5)

Zeolites, particularly ZSM-5, are effective solid acid catalysts for various organic transformations, including etherification. Their shape-selectivity and tunable acidity make them attractive for the synthesis of furfuryl ethers. While direct synthesis of this compound is a possible outcome, the etherification in the presence of other alcohols, such as ethanol, to produce the corresponding alkyl furfuryl ether is more commonly reported. The self-etherification to DFE can occur as a competing reaction.

-

Reaction Conditions: Typically, the reaction is carried out in a batch reactor at temperatures ranging from 100 to 150°C.

-

Catalyst Loading: The amount of ZSM-5 catalyst can be varied to optimize the conversion and selectivity.

-

Solvent: The reaction can be performed with or without a solvent. When another alcohol is used as a reactant, it often serves as the solvent as well.

Molybdenum Oxide Catalysis

Molybdenum oxide (MoO₃) has been investigated as a catalyst for the dehydration and condensation of furfuryl alcohol. This can lead to the formation of various oligomers, including this compound. The catalytic activity is attributed to the Lewis and Brønsted acid sites on the molybdenum oxide surface.

Reaction Mechanisms

The formation of this compound from furfuryl alcohol under acidic conditions proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Step 1: Protonation of the Alcohol The catalytic acid protonates the hydroxyl group of a furfuryl alcohol molecule, converting it into a good leaving group (water).

Step 2: Nucleophilic Attack A second molecule of furfuryl alcohol acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

Step 3: Deprotonation The resulting protonated ether intermediate is then deprotonated to yield this compound and regenerate the acid catalyst.

Data Presentation

The following table summarizes the quantitative data from the cited literature on the synthesis of this compound.

| Catalyst | Catalyst Loading | Reactant (Furfuryl Alcohol) | Solvent | Temperature (°C) | Time (h) | Yield of DFE (%) | Selectivity (%) | Reference |

| {[(C₄H₉)₄N]₂[SMo₁₂O₄₀]} | 0.01 equiv. | 10 mmol | Toluene | 100 | 10 | 30.86 (isolated) | - | Yang et al., 2017[1] |

| TECHNOSA-H2 (Mordenite) | 0.07% w/w | - | di-(2-methoxyethyl) ether | 130-150 | 3 | ~30 | - | Makarouni et al. |

| Montmorillonite K10 | 50 mg | 1.0 mmol | Ethanol | 120 | 1 | - | - | Natsir and Shimazu |

Note: Data on selectivity for this compound is often not explicitly reported as other side products and oligomers can be formed.

Visualizations

Signaling Pathway: Acid-Catalyzed Formation of this compound

Caption: Acid-catalyzed synthesis of this compound from furfuryl alcohol.

Experimental Workflow: Polyoxometalate-Catalyzed Synthesis

Caption: Experimental workflow for this compound synthesis.

References

Introduction

Difurfuryl ether (DFE), a furan (B31954) derivative with the chemical formula (C₅H₅OCH₂)₂O, is a versatile chemical compound with a growing range of industrial applications. Its unique properties, including its characteristic aroma, high cetane number, and reactivity as a chemical intermediate, have positioned it as a valuable molecule in the flavor and fragrance, biofuel, and specialty chemical sectors. This technical guide provides an in-depth overview of the primary industrial uses of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Industrial Applications

The industrial utility of this compound is centered around three primary domains:

-

Flavor and Fragrance Industry: DFE is widely utilized as a flavoring agent due to its distinct coffee-like, nutty, and earthy aroma. It is a key component in the formulation of synthetic coffee flavors and is also found naturally in roasted coffee. Its application extends to baked goods, confectionery, and other food products where a roasted, nutty flavor profile is desired.

-

Biofuel Additive: There is significant research into the use of this compound as a promising biofuel additive. Its high cetane number, a key indicator of ignition quality in diesel fuel, suggests that it can improve the combustion efficiency of diesel and biodiesel blends.

-

Chemical Intermediate: DFE serves as a valuable building block in chemical synthesis. Its furan rings can undergo various chemical transformations, making it a precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty polymers and fine chemicals.

Quantitative Data

A summary of the key physical, chemical, and application-specific quantitative data for this compound is presented below for easy comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Boiling Point | 228.7 °C at 760 mmHg | |

| Flash Point | 105.7 °C | |

| Density | 1.15 g/cm³ | |

| Refractive Index | 1.5088 (estimate) |

Table 2: Application-Specific Data

| Application | Parameter | Value | Reference |

| Biofuel | Cetane Number | High (Specific values vary with blend) | |

| Flavor | Sensory Profile | Coffee-like, nutty, earthy, mushroom | |

| Synthesis | Reported Yield (from Furfuryl Alcohol) | ~30% |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for research and development. The most common laboratory-scale synthesis involves the acid-catalyzed dehydration of furfuryl alcohol.

Protocol 1: Acid-Catalyzed Dehydration of Furfuryl Alcohol

This protocol describes a common method for the synthesis of this compound from furfuryl alcohol using an acid catalyst.

Materials:

-

Furfuryl alcohol (FA)

-

Trifluoroacetic acid (TFA)

-

Methylene (B1212753) chloride (DCM)

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known quantity of furfuryl alcohol in methylene chloride.

-

Catalyst Addition: While stirring the solution at a controlled temperature (e.g., 30°C), add a solution of trifluoroacetic acid in methylene chloride dropwise from the dropping funnel. The ratio of furfuryl alcohol to trifluoroacetic acid can be varied to optimize the yield.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically allowed to proceed for several hours.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The product is then precipitated by adding petroleum ether.

-

Purification: The crude product is isolated by filtration. The volatile fraction, which contains the this compound, can be further purified by fractional distillation under reduced pressure. The resulting liquid is dried over anhydrous sodium sulfate.

-

Characterization: The final product can be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its identity and purity.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear understanding of the processes involving this compound.

Synthesis Pathway of this compound

Caption: Acid-catalyzed dehydration of furfuryl alcohol to this compound.

Industrial Application Workflow of this compound

Caption: Workflow of this compound from production to industrial use.

Logical Relationship in Biofuel Application

Caption: Rationale for this compound as a biofuel additive.

Difurfuryl Ether: A Comprehensive Technical Guide to a Promising Biomass-Derived Platform Chemical

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Difurfuryl ether (DFE), a furan (B31954) derivative obtainable from renewable biomass resources, is emerging as a versatile platform chemical with significant potential in the synthesis of specialty chemicals, biofuels, and as a precursor for novel pharmaceutical intermediates. This technical guide provides a comprehensive overview of DFE, focusing on its synthesis, physicochemical properties, and key applications. Detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of reaction pathways are presented to facilitate further research and development in this promising area.

Physicochemical Properties of this compound

This compound is a colorless to yellow liquid with a characteristic coffee-like, nutty, and earthy aroma.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.18 g/mol | [2] |

| Boiling Point | 229 °C | [2] |

| Flash Point | 105 °C | [2] |

| Density | 1.150 g/cm³ | [2] |

| Refractive Index | 1.5088 (estimate) | [2] |

Synthesis of this compound from Biomass-Derived Furfuryl Alcohol

The primary route for the production of this compound is the catalytic dehydration of furfuryl alcohol, which is readily derived from the hydrogenation of furfural, a key platform chemical produced from the pentosan fraction of lignocellulosic biomass.

A variety of catalysts have been investigated for the selective dehydration of furfuryl alcohol to DFE, including solid acids like zeolites and clays, as well as polyoxometalates. The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the process.

Comparative Analysis of Catalytic Systems

The efficiency of this compound synthesis is highly dependent on the catalytic system employed. Table 2 provides a comparative summary of reported yields for different catalysts.

| Catalyst | Furfuryl Alcohol Conversion (%) | DFE Yield (%) | Reaction Conditions | Reference(s) |

| Polyoxometalate ({[(C₄H₉)₄N]₂[SMo₁₂O₄₀]}) | - | 30.86 (isolated) | Toluene (B28343), 100 °C, 9 h | [3] |

| Montmorillonite (B579905) K10 | 94.2 | 45.3 (for Ethyl Furfuryl Ether) | Ethanol (B145695), 393 K, 1 h | [4][5] |

| Mordenite (TECHNOSA-H2) | - | 30 | 150 °C, 3 h | [1][6] |

Note: The yield for Montmorillonite K10 is for the analogous reaction to produce ethyl furfuryl ether, indicating its potential for DFE synthesis under similar conditions.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using representative catalytic systems.

Synthesis of this compound using a Polyoxometalate Catalyst

This protocol is based on the work of Yang et al. (2017)[3].

Materials:

-

Furfuryl alcohol (FA)

-

Tetrabutylammonium salt of sulfomolybdic acid ({[(C₄H₉)₄N]₂[SMo₁₂O₄₀]})

-

Toluene

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve furfuryl alcohol (10 mmol) in toluene (10 mL).

-

Add the polyoxometalate catalyst (0.01 equiv.).

-

Heat the reaction mixture to 100 °C and stir for 9 hours.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the catalyst from the reaction mixture.

-

Wash the organic phase with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure this compound.

Synthesis of Furfuryl Ethers using Montmorillonite K10 (Adapted for DFE)

This protocol is adapted from the synthesis of ethyl furfuryl ether by Natsir and Shimazu (2020)[4][5].

Materials:

-

Furfuryl alcohol (FFalc)

-

Montmorillonite K10

-

An inert solvent (e.g., toluene)

-

Internal standard (e.g., n-dodecane)

-

High-pressure autoclave with magnetic stirrer and temperature controller

Procedure:

-

Charge the autoclave with montmorillonite K10 (50 mg), furfuryl alcohol (1.0 mmol), and the inert solvent (3.0 mL). An internal standard can be added for quantitative analysis.

-

Seal the autoclave and purge with an inert gas (e.g., N₂).

-

Pressurize the autoclave to the desired pressure (e.g., 0.7 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 393 K) and stir for the specified reaction time (e.g., 1 hour).

-

After the reaction, cool the autoclave to room temperature.

-

Collect the reaction mixture and separate the catalyst by centrifugation or filtration.

-

Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of furfuryl alcohol and the yield of this compound.

Potential Applications of this compound as a Platform Chemical

While currently utilized primarily in the flavor and fragrance industry, the chemical structure of this compound presents opportunities for its use as a versatile platform chemical.

Biofuel Additive

This compound and its derivatives are being explored as potential biofuel additives.[1] Their high energy density and oxygen content can lead to improved combustion efficiency and reduced emissions.

Precursor for Specialty Chemicals

The furan rings in DFE can undergo various chemical transformations, making it a potential building block for more complex molecules. These transformations can include:

-

Hydrogenation: Saturation of the furan rings to produce tetrahydrofurfuryl derivatives, which have applications as solvents and monomers.

-

Ring-opening reactions: Cleavage of the furan rings to yield linear dicarbonyl compounds, which are valuable intermediates in organic synthesis.

-

Diels-Alder reactions: The furan rings can act as dienes in cycloaddition reactions, enabling the synthesis of complex polycyclic structures.

Role in Drug Development

While direct applications of this compound in drug development are not yet established, furan-containing molecules are known to exhibit a wide range of biological activities. The unique structure of DFE could serve as a scaffold for the synthesis of novel pharmaceutical intermediates. Further research into the derivatization of DFE and the biological evaluation of its derivatives is warranted.

Analytical and Purification Workflow

The analysis and purification of this compound are critical steps in its production and application. A general workflow is outlined below.

Purification: Distillation is a suitable method for the purification of this compound, given its relatively high boiling point. For laboratory-scale purification and for achieving high purity, column chromatography is also employed.[3]

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the DFE and to identify any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized this compound.[7]

Conclusion and Future Outlook

This compound represents a valuable and sustainable platform chemical derived from biomass. Significant progress has been made in its synthesis from furfuryl alcohol using various catalytic systems. While its primary application is currently in the flavor industry, its potential as a biofuel additive and a precursor for specialty chemicals and pharmaceutical intermediates is substantial. Future research should focus on the development of more efficient and selective catalytic systems for its synthesis, a deeper exploration of its chemical reactivity to unlock its potential as a versatile building block, and toxicological studies to ensure its safe application in various fields. The continued investigation of this compound and its derivatives will undoubtedly contribute to the advancement of a more sustainable chemical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 4437-22-3,2,2'-DIFURFURYL ETHER | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H10O3 | CID 263034 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Difurfuryl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for difurfuryl ether, a compound of interest in various fields, including as a flavoring agent and a potential biofuel additive. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate research and development. Detailed experimental protocols and a workflow for spectroscopic analysis are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.40 | Multiplet | 2H | H5, H5' |

| 2 | 6.35 | Multiplet | 2H | H4, H4' |

| 3 | 6.25 | Multiplet | 2H | H3, H3' |

| 4 | 4.50 | Singlet | 4H | -CH₂-O-CH₂- |

Note: The assignments are based on the typical chemical shifts for furan (B31954) protons and methylene (B1212753) protons adjacent to an ether linkage. The exact multiplicity may vary depending on the resolution of the spectrometer.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 152.0 | C2, C2' |

| 2 | 143.0 | C5, C5' |

| 3 | 110.5 | C4, C4' |

| 4 | 109.0 | C3, C3' |

| 5 | 65.0 | -CH₂-O-CH₂- |

Note: Assignments are based on typical chemical shifts for furan carbons and methylene carbons in an ether environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the furan ring and the ether linkage.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3125 | Medium | =C-H stretch (furan ring) |

| ~2870 | Medium | C-H stretch (methylene) |

| ~1590, 1500, 1460 | Medium-Strong | C=C stretch (furan ring) |

| ~1150 | Strong | C-O-C stretch (ether) |

| ~1010 | Strong | C-O stretch (furan ring) |

| ~740 | Strong | =C-H out-of-plane bend (furan ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The gas chromatography-mass spectrometry (GC-MS) data for this compound reveals a characteristic fragmentation pattern.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 178 | ~20 | Molecular ion [M]⁺ |

| 97 | ~15 | [C₅H₅O₂]⁺ |

| 81 | 100 | [C₅H₅O]⁺ (Furfuryl cation) - Base Peak |

| 53 | ~30 | [C₄H₅]⁺ |

| 39 | ~20 | [C₃H₃]⁺ |

Experimental Protocols

While the specific experimental conditions for the presented data are not exhaustively detailed in the available literature, the following are general and widely accepted protocols for obtaining such spectroscopic data for a liquid organic compound like this compound.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).

-

Data Acquisition: The sample is placed in the spectrometer, and the data is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

IR Spectroscopy (General Protocol for Liquid Sample)

-

Sample Preparation: A drop of the neat liquid sample of this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin film.

-

Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. Then, the sample is placed in the spectrometer, and the sample spectrum is recorded. The instrument automatically subtracts the background spectrum from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance versus the wavenumber (in cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

GC Separation: A small volume of the sample is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column. The retention time for this compound is recorded.

-

MS Analysis: As this compound elutes from the GC column, it enters the mass spectrometer. In the ion source (commonly using electron ionization - EI), the molecules are bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Data Analysis: The mass spectrum shows the relative abundance of the different fragment ions, which provides a characteristic fragmentation pattern for this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a compound like this compound.

References

Solubility of Difurfuryl Ether in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of difurfuryl ether in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is critical. The guide includes qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a theoretical framework for predicting solubility.

Introduction to this compound

This compound (C₁₀H₁₀O₃) is a flavoring agent known for its coffee-like, nutty aroma.[1] Beyond its use in the food and fragrance industry, understanding its behavior in organic solvents is crucial for various applications, including chemical synthesis and formulation development. This guide focuses on providing a detailed understanding of its solubility profile.

Solubility of this compound

Currently, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited. However, based on its chemical structure and available information, a qualitative and predictive assessment can be made.

This compound is reported to be soluble in ethanol.[2] An estimated water solubility is approximately 711.3 mg/L at 25°C, indicating its relatively low miscibility with water.[3]

Predicted Solubility Profile

To provide a more quantitative insight in the absence of extensive experimental data, the principle of "like dissolves like" can be applied using Hansen Solubility Parameters (HSP). HSP theory posits that substances with similar HSP values are more likely to be miscible. The HSP of a substance is defined by three parameters:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen bonding): Energy from hydrogen bonds.

The "distance" (Ra) between the HSP of this compound and a solvent in the three-dimensional Hansen space is a good indicator of solubility. A smaller Ra value suggests a higher likelihood of good solubility. The formula to calculate this distance is:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [4]

A lower Ra value indicates a higher affinity between the solute and the solvent.

Table 1: Predicted Solubility of this compound in Common Organic Solvents Based on Hansen Solubility Parameters

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |

| This compound (Estimated) | 17.5 | 7.5 | 6.0 | - |

| Acetone | 15.5 | 10.4 | 7.0 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | Very Low |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High |

Note: The Hansen Solubility Parameters for this compound are estimated based on its chemical structure for illustrative purposes. The predicted solubility is a relative indication. Experimental verification is highly recommended.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[5][6]

Shake-Flask Method Protocol

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (solvent-compatible, appropriate pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a screw-cap vial. The presence of undissolved solute is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a constant temperature bath set to the desired experimental temperature. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute.[6] It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the sample through a syringe filter into a clean vial.

-

Quantification: Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound, or chromatography) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Relationship for Solubility Prediction

The following diagram illustrates the logical relationship between Hansen Solubility Parameters and the prediction of solubility.

Caption: Predicting Solubility Using Hansen Solubility Parameter Distance.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative experimental data remains sparse, the use of predictive models based on Hansen Solubility Parameters offers valuable insights for solvent selection. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provides a reliable methodology. It is recommended that experimental data be generated to validate and expand upon the predictive models presented in this guide.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. This compound | C10H10O3 | CID 263034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hansen-solubility.com [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

Thermal Stability and Decomposition of Difurfuryl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difurfuryl ether (DFE), a furan (B31954) derivative with applications in the flavor and fragrance industry and as a potential biofuel additive, possesses a thermal stability profile that is critical to its storage, processing, and application. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound. While direct experimental data on the thermal decomposition of this compound is limited in publicly available literature, this document synthesizes information from related furan compounds to predict its thermal behavior. This guide covers postulated decomposition pathways, potential decomposition products, and detailed experimental protocols for investigating its thermal properties, including Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). The information herein is intended to serve as a foundational resource for researchers and professionals working with this compound and related furanic compounds.

Introduction

This compound (C₁₀H₁₀O₃) is a colorless to yellow liquid with a characteristic coffee-like, nutty aroma.[1] Its utility extends from being a flavoring agent in food and beverages to a potential high-cetane biofuel additive. The thermal stability of this compound is a crucial parameter that dictates its handling, storage, and performance in various applications, particularly at elevated temperatures. Understanding its decomposition behavior is essential for ensuring product quality, process safety, and for elucidating its combustion chemistry in biofuel applications.

This guide provides an in-depth analysis of the thermal stability and decomposition of this compound. Due to a scarcity of direct experimental studies on DFE, this document leverages data from analogous furan derivatives, such as furfural (B47365) and furfuryl alcohol, to propose potential decomposition mechanisms and products. Furthermore, it outlines detailed experimental methodologies that can be employed to empirically determine the thermal properties of DFE.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Boiling Point | 101.0 °C @ 2.00 mm Hg | [2] |

| Flash Point | 105.56 °C (222.0 °F) TCC | [2] |

| Density | 1.506 - 1.512 g/cm³ @ 25.0 °C | [2] |

| Refractive Index | 1.138 - 1.144 @ 20.0 °C | [2] |

Thermal Stability and Decomposition

Studies on the pyrolysis of furan, furfural, and furfuryl alcohol indicate that decomposition pathways often involve ring-opening reactions, decarbonylation, and the formation of various smaller molecules.[3][4] For instance, the pyrolysis of furfuryl alcohol has been shown to produce a variety of radical intermediates starting from 923 K (650 °C).[5][6] Given the structural similarities, the decomposition of this compound is likely to proceed through a complex mechanism involving both unimolecular decomposition and radical-mediated pathways.

Postulated Decomposition Pathways

Based on the known thermal degradation mechanisms of furanic compounds, several decomposition pathways for this compound can be postulated. The primary initiation steps are likely to involve the cleavage of the C-O bonds of the ether linkage or the C-C bonds within the furan rings.

Pathway 1: Homolytic Cleavage of the Ether Linkage

The ether bond is a potential site for initial homolytic cleavage under thermal stress, leading to the formation of two furfuryl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, including recombination, disproportionation, and fragmentation.

Caption: Homolytic cleavage of the ether bond in this compound.

Pathway 2: Furan Ring Opening

Another plausible decomposition route involves the opening of one or both of the furan rings. Quantum chemical studies on furan and its derivatives have shown that ring-opening can lead to the formation of unsaturated aldehyde and ketone intermediates.[3][4] These intermediates can then undergo further fragmentation to produce smaller molecules like carbon monoxide, carbon dioxide, and various hydrocarbons.

Caption: Furan ring opening as a decomposition pathway for this compound.

Potential Decomposition Products

Based on the postulated pathways and the observed products from the pyrolysis of related furanic compounds, a range of decomposition products can be expected from this compound. A qualitative summary of potential products is provided in Table 2. The actual distribution of these products would depend on the specific decomposition conditions, such as temperature, pressure, and the presence of a catalyst.

| Product Class | Potential Products |

| Gaseous Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Methane (CH₄), Ethylene (C₂H₄), Acetylene (C₂H₂) |

| Liquid/Aromatic Products | Furan, Furfural, Furfuryl alcohol, Benzene, Toluene, Phenols |

| Solid Products | Char, Coke |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to study pyrolysis or in an oxidative atmosphere (e.g., air) to study combustion. A constant flow rate (e.g., 20-50 mL/min) should be maintained.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10, 20, or 30 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal stability parameters.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. A sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting pyrolysis products are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of this compound (typically 0.1-1 mg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to the desired pyrolysis temperature (e.g., 500, 700, or 900 °C) in an inert gas stream (e.g., helium).

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A suitable temperature program for the GC oven is used to achieve good separation.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual compounds by comparing them to spectral libraries (e.g., NIST).

References

- 1. This compound | C10H10O3 | CID 263034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 4437-22-3 [thegoodscentscompany.com]

- 3. Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Difurfuryl Ether in Food Flavor Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difurfuryl ether, a heterocyclic organic compound, is a significant contributor to the desirable aroma profiles of a wide array of thermally processed foods. Possessing a characteristic coffee-like, nutty, and earthy aroma, this compound is naturally formed during cooking processes and is also utilized as a flavoring agent. This technical guide delves into the core aspects of this compound's role in food flavor chemistry, providing a comprehensive overview of its chemical properties, natural occurrence, formation pathways, and sensory characteristics. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of the molecular mechanisms underlying its flavor perception. This document aims to serve as a critical resource for researchers and professionals in the fields of food science, flavor chemistry, and sensory analysis.

Introduction

The flavor of food is a complex interplay of taste and aroma, with volatile organic compounds playing a crucial role in the latter. Among these, furan (B31954) derivatives are a prominent class of compounds that are often formed during the thermal processing of food through Maillard reactions and caramelization. This compound (C₁₀H₁₀O₃) is a notable member of this family, recognized for its potent and pleasant aroma profile.[1][2][3] It is a key component of the characteristic scent of roasted coffee, grilled beef, and wheaten bread, among other foods.[3][4][5] Understanding the chemistry, formation, and sensory impact of this compound is paramount for the food industry in controlling and optimizing the flavor of processed foods.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct aroma.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [6] |

| Molecular Weight | 178.18 g/mol | [6] |

| CAS Number | 4437-22-3 | [2] |

| Boiling Point | 101 °C @ 2.00 mm Hg | [3] |

| Density | 1.150 g/cm³ | [4] |

| Refractive Index | 1.5088 | [4] |

| Solubility | Insoluble in water; soluble in ethanol | [1] |

| Odor Description | Coffee, nutty, earthy, mushroom-like | [2][7] |

Natural Occurrence and Formation Pathways

This compound is a naturally occurring compound found in a variety of cooked and roasted foods. Its presence has been reported in coffee, licorice, pork liver, grilled beef, and wheaten bread.[3][4][5] The formation of this compound, like other furan derivatives, is intrinsically linked to thermal food processing.

The primary pathways for its formation include:

-

Maillard Reaction: This non-enzymatic browning reaction between amino acids and reducing sugars is a major route for the formation of furan and its derivatives.[8] The degradation of Amadori rearrangement products can lead to the formation of furfural, a key precursor to this compound.

-

Caramelization: The thermal degradation of carbohydrates in the absence of amino acids also contributes to the formation of furanic compounds.[8]

-

Thermal Degradation of Precursors: Furfuryl alcohol, a common product of sugar degradation, can undergo acid-catalyzed etherification to form this compound, particularly in acidic food matrices.[9]

References

- 1. CN1045599C - Process for preparing difurfuryl dithioether - Google Patents [patents.google.com]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. researchgate.net [researchgate.net]

- 4. femaflavor.org [femaflavor.org]

- 5. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H10O3 | CID 263034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Difurfuryl Ether: An In-Depth Technical Guide to a Promising Renewable Fuel Additive

For Researchers, Scientists, and Drug Development Professionals

The imperative to transition towards a more sustainable energy landscape has catalyzed extensive research into renewable fuel alternatives. Among these, biomass-derived furanic compounds have emerged as a promising class of fuel additives. This technical guide provides a comprehensive overview of Difurfuryl ether (DFE), a furanic ether with significant potential as a renewable additive for both gasoline and diesel fuels. While DFE is currently utilized in the flavor and fragrance industry, its application as a transportation biofuel additive is an innovative area of exploration.[1] This document details the synthesis, physicochemical properties, and potential performance, combustion, and emission characteristics of DFE, drawing on available data for DFE and analogous furanic compounds.

Synthesis of this compound

This compound is primarily synthesized from furfuryl alcohol, which is derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. Several catalytic pathways have been explored for the etherification of furfuryl alcohol to produce DFE.

1.1. Acid-Catalyzed Dehydration of Furfuryl Alcohol

The most common method for DFE synthesis is the acid-catalyzed dehydration of two furfuryl alcohol molecules. Various catalysts have been investigated for this reaction, including:

-

Polyoxometalates (POMs): The use of a polyoxometalate catalyst, specifically {[(CH₃CH₂CH₂CH₂)₄N]₂[SMo₁₂O₄₀]}, has been shown to selectively dehydrate furfuryl alcohol to DFE, achieving an isolated yield of 30.86%.[2]

-

Mordenite (B1173385) Catalysts: A mordenite catalyst, TECHNOSA-H2, derived from volcanic soils, has been utilized to produce DFE with a yield of 30% in 3 hours at 150°C.[3]

-

Trifluoroacetic Acid (TFA): The polymerization of furfuryl alcohol with TFA in methylene (B1212753) dichloride can be controlled to yield DFE, particularly at low temperatures. At -10°C, the reaction exclusively yields DFE without polymerization.[4]

1.2. Experimental Protocol: Synthesis of DFE via Acid-Catalyzed Dehydration

The following is a generalized experimental protocol for the synthesis of DFE based on the acid-catalyzed dehydration of furfuryl alcohol.

Materials:

-

Furfuryl alcohol (purified)

-

Acid catalyst (e.g., Polyoxometalate, Mordenite, or Trifluoroacetic acid)

-

Solvent (e.g., Methylene dichloride, if applicable)

-

High-pressure autoclave with magnetic stirrer and temperature controller (if conducting the reaction at elevated temperatures and pressures)

-

Distillation apparatus for purification

-

Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

Procedure:

-

Charge the reaction vessel (e.g., a high-pressure autoclave) with furfuryl alcohol and the chosen solvent.

-

Add the acid catalyst to the reaction mixture. The catalyst loading will depend on the specific catalyst used and should be optimized for maximum yield.

-

If necessary, purge the reactor with an inert gas (e.g., nitrogen) to remove air.

-

Heat the reaction mixture to the desired temperature (e.g., 150°C for mordenite catalyst) and maintain it for the specified reaction time (e.g., 3 hours). Stir the mixture continuously.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst from the reaction mixture by filtration or centrifugation.

-

Isolate the crude DFE from the solvent and any unreacted starting material, typically by distillation.

-

Purify the DFE using fractional distillation.

-

Characterize the final product using NMR spectroscopy to confirm its structure and purity.

Logical Relationship of DFE Synthesis

Caption: Synthesis pathway of this compound from lignocellulosic biomass.

Physicochemical Properties of this compound

The physicochemical properties of a fuel additive are critical in determining its suitability for use in internal combustion engines. The following table summarizes the available data for DFE and compares it with conventional fuels and other furanic compounds.

| Property | This compound (DFE) | Gasoline | Diesel | 2-Methylfuran (B129897) (MF) | 2,5-Dimethylfuran (DMF) |

| Molecular Formula | C₁₀H₁₀O₃[5] | C₄-C₁₂ | C₈-C₂₁ | C₅H₆O | C₆H₈O |

| Molecular Weight ( g/mol ) | 178.18[5] | ~100-105 | ~170 | 82.1 | 96.1 |

| Boiling Point (°C) | 229[6] | 25-215 | 180-360 | 63-65 | 92-94 |

| Density at 20°C (g/cm³) | 1.150[6] | ~0.72-0.78 | ~0.82-0.85 | 0.91 | 0.89 |

| Flash Point (°C) | 105[6] | <-40 | >55 | -11 | -1 |

| Cetane Number | Not available | <15 | 40-55 | ~20 | ~30-40 |

| Research Octane (B31449) Number (RON) | Not available | 91-98 | - | 102 | 119 |

| Lower Heating Value (MJ/kg) | Not available | ~43 | ~43 | 33.7 | 33.7 |

| Oxygen Content (wt%) | 26.9 | 0-3.7 (with ethanol) | 0 | 19.5 | 16.7 |

| Solubility in Water | Insoluble[5] | Insoluble | Insoluble | Slightly soluble | Insoluble |

Note: Data for DFE is limited. Values for other compounds are provided for comparison and are approximate.

Potential Performance, Combustion, and Emission Characteristics

3.1. Performance

The high oxygen content of DFE (26.9 wt%) is expected to promote more complete combustion, which can lead to improved thermal efficiency. Studies on other furan (B31954) derivatives, such as 2-methylfuran and 2,5-dimethylfuran, have shown increases in brake thermal efficiency when blended with diesel fuel.[7] The addition of ethers to diesel fuel can also lead to an increase in brake power and a decrease in brake-specific fuel consumption.[8]

3.2. Combustion

The presence of the ether linkage and furan rings in DFE is likely to influence its combustion characteristics. Ethers are known to have high cetane numbers, which can reduce ignition delay in compression-ignition engines, leading to smoother combustion and reduced engine noise. While an experimental cetane number for DFE is not available, its structural similarity to other furanic ethers suggests it may have a favorable cetane rating. The high oxygen content can also lead to a higher heat release rate during combustion.[9]

3.3. Emissions

The high oxygen content of DFE is a key factor in its potential to reduce harmful emissions.

-

Particulate Matter (PM) and Smoke: Oxygenated fuel additives are highly effective at reducing PM and smoke emissions by promoting more complete combustion and reducing the formation of soot precursors.[10] Studies on furan derivatives like DMF have shown significant reductions in soot emissions when blended with diesel.[11]

-

Carbon Monoxide (CO) and Hydrocarbons (HC): The improved combustion efficiency due to the oxygen content in DFE is expected to lead to lower CO and unburned HC emissions.[10]

-

Nitrogen Oxides (NOx): The impact of oxygenated additives on NOx emissions is complex. While the improved combustion can lead to higher combustion temperatures, potentially increasing NOx formation, some studies on furan derivatives have reported a decrease in NOx emissions under certain engine operating conditions.[7]

Experimental Workflow for Fuel Additive Evaluation

Caption: A typical experimental workflow for evaluating the performance of DFE as a fuel additive.

Experimental Protocols for Fuel Additive Testing

The evaluation of a new fuel additive requires standardized testing procedures to ensure accurate and comparable results. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for petroleum products, liquid fuels, and lubricants.

4.1. Measurement of Fuel Properties

The following ASTM standard test methods are relevant for characterizing the properties of DFE and its blends with conventional fuels:

| Property | ASTM Standard |

| Sulfur Content | D2622, D5453 |

| Aromatics and Olefins | D1319 |

| Oxygenates | D4815, D5599 |

| Benzene Content | D3606 |

| Distillation | D86 |

| Reid Vapor Pressure | D5191 |

| Cetane Number | D613 |

| Lubricity | D6079 |

4.2. Engine Performance and Emissions Testing

Engine testing is typically conducted using a stationary engine mounted on a dynamometer, which allows for precise control of engine speed and load.

General Protocol:

-

Engine Setup: A standard test engine (either spark-ignition for gasoline blends or compression-ignition for diesel blends) is instrumented to measure parameters such as engine speed, torque, fuel flow rate, and in-cylinder pressure.

-

Fuel Preparation: Blends of DFE with a base fuel (gasoline or diesel) are prepared at various concentrations (e.g., 5%, 10%, 20% by volume).

-

Performance Testing: The engine is operated at various speed and load points. At each point, data on torque, power output, and fuel consumption are recorded. Brake-specific fuel consumption (BSFC) and brake thermal efficiency (BTE) are then calculated.

-

Emissions Measurement: Exhaust gas is sampled and analyzed using a gas analyzer to measure the concentrations of regulated emissions (NOx, CO, HC) and particulate matter.

-

Data Analysis: The performance and emissions data for the DFE blends are compared to the data obtained for the neat base fuel to evaluate the effect of the additive.

Conclusion and Future Outlook

This compound presents a compelling case as a renewable fuel additive derived from non-food biomass. Its high oxygen content and favorable physicochemical properties suggest the potential for improved engine performance and reduced emissions, particularly in terms of particulate matter and carbon monoxide. However, a significant gap exists in the literature regarding the experimental evaluation of DFE in internal combustion engines.

Future research should focus on:

-

Engine Testing: Comprehensive engine performance and emissions testing of DFE in both gasoline and diesel engines to quantify its benefits.

-

Property Measurement: Experimental determination of key fuel properties such as cetane number, octane number, and lubricity.

-

Optimization of Synthesis: Further development of catalytic processes to improve the yield and economic viability of DFE production.

The continued investigation of DFE and other furan-based biofuels is a critical step towards the development of sustainable and environmentally friendly transportation fuels.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H10O3 | CID 263034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

safety and handling precautions for Difurfuryl ether

An In-depth Technical Guide to the Safety and Handling of Difurfuryl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 4437-22-3), a critical resource for laboratory personnel. Adherence to these guidelines is essential for ensuring a safe research environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Colorless to yellow clear liquid | [1][3] |

| Odor | Coffee-like, nutty, earthy | [3][4] |

| Boiling Point | 101 °C @ 2.00 mm Hg | [1][3] |

| 229 °C | [4][5] | |

| Density | 1.150 g/cm³ | [4][5] |

| 1.1339 g/cm³ @ 25 °C | [2] | |

| Specific Gravity | 1.50600 to 1.51200 @ 25.00 °C | [3] |

| Flash Point | 105.56 °C (222.00 °F) - closed cup | [3] |

| Solubility | Insoluble in water. Soluble in ethanol. | [1] |

| Refractive Index | 1.13800 to 1.14400 @ 20.00 °C | [3] |

| 1.5088 (estimate) | [4][5] |

Toxicological Data

This compound is classified as toxic if swallowed.[1][6] The primary toxicological concern is acute oral toxicity. A summary of available toxicological data is provided in Table 2.

| Parameter | Value | Species | Source |

| LD50 (Oral) | 210 mg/kg | Rat | [3] |

| Gastrointestinal Effects | Ulceration or bleeding from duodenum, hypermotility, diarrhea, changes in structure or function of salivary glands | Rat | [3] |

Hazard Identification and GHS Classification

Understanding the hazards associated with this compound is paramount for safe handling.

GHS Classification:

Hazard Statements:

Precautionary Statements: [6]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P316: IF SWALLOWED: Get emergency medical help immediately.

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Handling Protocol

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: General workflow for handling this compound.

Spill Response Protocol

In the event of a spill, a structured and calm response is crucial to mitigate risks.

Caption: Decision tree for responding to a this compound spill.

Toxicology and Signaling Pathways

The toxicity of furan-containing compounds is often attributed to their metabolic activation into reactive intermediates. While the specific metabolic pathway for this compound has not been fully elucidated, it is presumed to follow a similar pathway to other furan (B31954) derivatives.

The proposed metabolic activation pathway involves the oxidation of the furan ring by cytochrome P450 enzymes, leading to the formation of a reactive epoxide or cis-enedione intermediate.[1] This electrophilic intermediate can then react with cellular nucleophiles such as proteins and DNA, leading to cellular damage and toxicity.[1] Glutathione (GSH) plays a role in the detoxification of these reactive metabolites.[1]

Caption: Proposed metabolic pathway and toxicity of this compound.